

# Schiarisanrin E chemical structure and stereochemistry

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## Compound of Interest

Compound Name: *Schiarisanrin E*

Cat. No.: B12392032

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Schiarisanrin E**

This guide provides a comprehensive overview of the chemical structure and stereochemical features of **Schiarisanrin E**, a lignan isolated from *Schisandra chinensis*.<sup>[1][2]</sup> The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity and Properties

**Schiarisanrin E** is a complex natural product with a defined molecular formula and weight. Its identity is precisely established through various chemical identifiers.

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>30</sub> O <sub>8</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	482.52 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.0,4,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate	<a href="#">[3]</a> <a href="#">[4]</a>
SMILES String	C/C=C(/C)\C(=O)O[C@@H]1--INVALID-LINK--C23COC4=C3C1=CC5=C4OC(O5)OC)OC)C">C@HC	<a href="#">[4]</a>
InChI Key	CGWKMZYZZCWGCK-QJVABPDRSA-N	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	697228-90-3	<a href="#">[1]</a> <a href="#">[3]</a>

## Stereochemistry

The stereochemistry of **Schiarisanrin E** is a critical aspect of its molecular architecture, influencing its biological activity. The molecule possesses multiple stereocenters and a double bond with specific geometric isomerism.

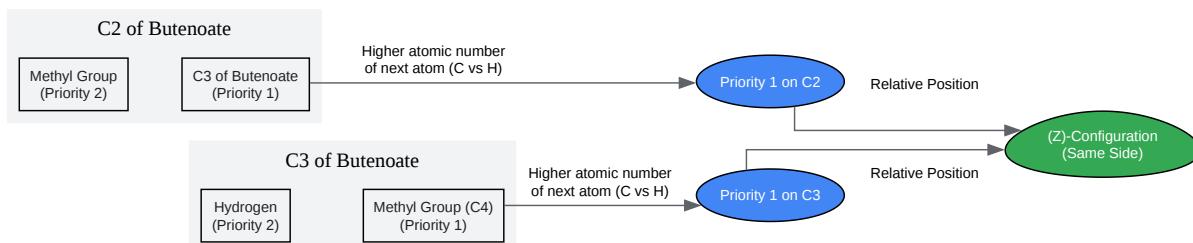
Absolute Configuration:

The absolute configuration of the chiral centers in the core structure is defined by the Cahn-Ingold-Prelog (CIP) priority rules and designated as (12R, 13S, 14S).[\[3\]](#)[\[4\]](#) This specific arrangement of substituents around the stereocenters is crucial for the molecule's three-dimensional shape.

Geometric Isomerism:

The ester side chain of **Schiarisanrin E** contains a carbon-carbon double bond. The geometry of this double bond is designated as (Z).[3][4] This is determined by the relative positions of the highest priority substituents on each carbon of the double bond, which in this case are on the same side.

The following diagram illustrates the logic for assigning the (Z) configuration to the double bond in the 2-methylbut-2-enoate side chain based on the CIP priority rules.



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#### CIP Priority for (Z)-Configuration

## Experimental Protocols

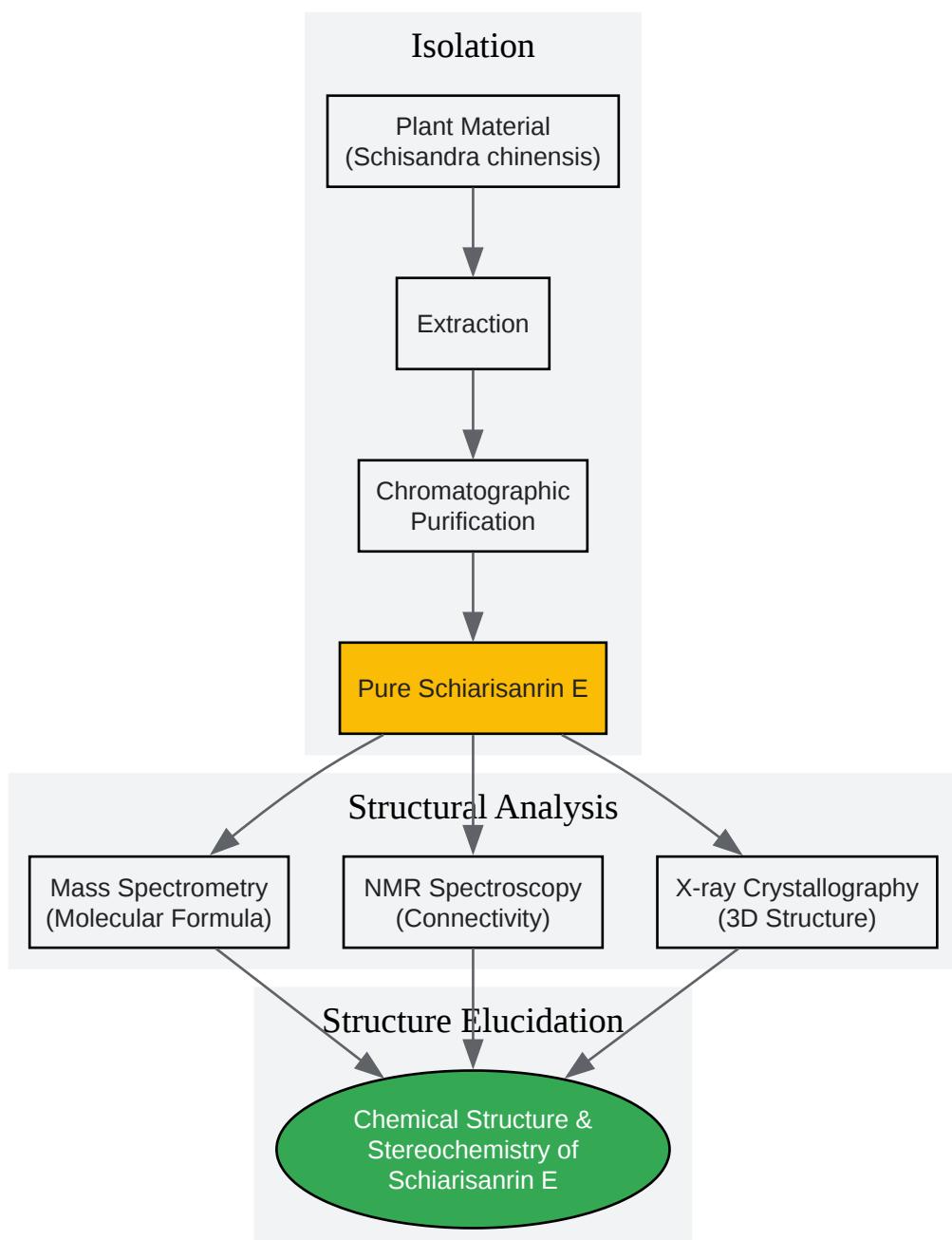
Detailed experimental protocols for the structural elucidation of **Schiarisanrin E** would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While the search results did not provide specific experimental details for this molecule, a general methodology for such a compound would include:

- Isolation: Extraction from the plant material (*Schisandra chinensis*), followed by chromatographic separation techniques (e.g., column chromatography, HPLC) to obtain the pure compound.
- NMR Spectroscopy:

- $^1\text{H}$  NMR: To determine the number and environment of protons, including their chemical shifts, coupling constants, and multiplicities.
- $^{13}\text{C}$  NMR: To identify the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.
- Mass Spectrometry (MS): To determine the accurate molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) would be employed for this purpose.
- X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structure, confirming the absolute stereochemistry.

## Signaling Pathways and Logical Relationships

At present, there is limited publicly available information on the specific signaling pathways modulated by **Schiarisanrin E**. However, the structural determination process itself follows a logical workflow. The diagram below illustrates the general workflow for elucidating the chemical structure of a natural product like **Schiarisanrin E**.



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#### Workflow for Structural Elucidation

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## References

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